

Application Notes and Protocols: NTRC 0066-0

IC50 in Various Cancer Cell Lines

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Compound of Interest

Compound Name: NTRC 0066-0

Cat. No.: B609676

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Abstract

NTRC 0066-0 is a potent and selective inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (MPS1), a key regulator of the spindle assembly checkpoint (SAC).[1] Inhibition of TTK disrupts proper chromosome segregation, leading to mitotic catastrophe and cell death in cancer cells. This document provides a summary of the half-maximal inhibitory concentration (IC50) values of **NTRC 0066-0** in a diverse panel of cancer cell lines, detailed protocols for determining IC50 values, and an overview of the TTK signaling pathway.

Data Presentation

The anti-proliferative activity of **NTRC 0066-0** has been evaluated across a wide range of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell proliferation by 50%, are summarized below.

Table 1: IC50 Values of NTRC 0066-0 in a Panel of 66 Cancer Cell Lines

NTRC 0066-0 has been tested against the Oncolines™ panel of 66 cancer cell lines, demonstrating a broad spectrum of activity with IC50 values ranging from 11 nM to 290 nM.[1]
[2] The geometrically averaged IC50 across this panel is 96 nM.[3]

While the complete list of IC50 values for all 66 cell lines is extensive, Table 2 highlights the IC50 values for several specific and noteworthy cancer cell lines.

Table 2: Specific IC50 Values of NTRC 0066-0 in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference(s)
HCT 116	Colon Carcinoma	37	[4]
LoVo	Colorectal Adenocarcinoma	40	[4]
A-172	Glioblastoma	51	[4]
A427	Lung Carcinoma	Sensitive	[5]
LS 174T	Colorectal Adenocarcinoma	Sensitive	[5]
SW48	Colorectal Adenocarcinoma	Sensitive	[5]
MDA-MB-231	Triple-Negative Breast Cancer	~49	[5]
DoTc2 4510	Cervix Carcinoma	117	[4]
MG-63	Osteosarcoma	135	[4]
OVCAR-3	Ovary Adenocarcinoma	872	[4]

Experimental Protocols

The following are detailed protocols for two common cell viability assays used to determine the IC50 values of compounds like **NTRC 0066-0**.

Protocol 1: Sulforhodamine B (SRB) Assay

This protocol is adapted from standard SRB assay procedures and is suitable for adherent cell lines.

Materials:

- **NTRC 0066-0** stock solution (e.g., 10 mM in DMSO)
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- Trichloroacetic acid (TCA), 10% (w/v) in water
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- 1% Acetic acid in water
- 10 mM Tris base solution, pH 10.5
- Microplate reader

Procedure:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 μ L of complete medium.
 - Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **NTRC 0066-0** in complete medium. A typical concentration range would be 1 nM to 10 μ M.
 - Remove the medium from the wells and add 100 μ L of the medium containing the different concentrations of **NTRC 0066-0**. Include a vehicle control (DMSO) and a no-cell control

(medium only).

- Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- Cell Fixation:
 - Gently add 50 µL of cold 10% TCA to each well without removing the supernatant.
 - Incubate at 4°C for 1 hour.
- Staining:
 - Wash the plates five times with slow-running tap water and allow them to air dry completely.
 - Add 100 µL of 0.4% SRB solution to each well.
 - Incubate at room temperature for 30 minutes.
- Washing:
 - Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
 - Allow the plates to air dry completely.
- Solubilization and Absorbance Reading:
 - Add 200 µL of 10 mM Tris base solution to each well.
 - Shake the plate for 5-10 minutes on a plate shaker to solubilize the dye.
 - Read the absorbance at 510 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance (no-cell control) from all readings.
 - Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

- Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Resazurin (AlamarBlue) Assay

This protocol is suitable for both adherent and suspension cell lines.

Materials:

- **NTRC 0066-0** stock solution (e.g., 10 mM in DMSO)
- Cancer cell lines of interest
- Complete cell culture medium
- 96-well black, clear-bottom plates
- Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile-filtered)
- Fluorescence microplate reader

Procedure:

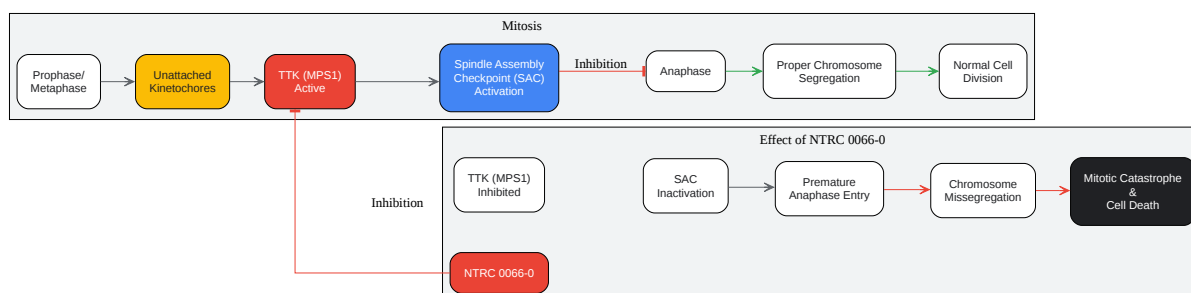
- Cell Seeding:
 - Prepare a cell suspension and seed 100 µL into each well of a 96-well plate at a density of 5,000-10,000 cells per well.
 - For adherent cells, incubate for 24 hours to allow for attachment.
- Compound Treatment:
 - Prepare serial dilutions of **NTRC 0066-0** in complete medium.
 - Add 10 µL of the diluted compound to the respective wells. Include a vehicle control and a no-cell control.
 - Incubate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

- Resazurin Addition:
 - Add 10 μ L of Resazurin solution to each well.
 - Incubate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for different cell lines.
- Fluorescence Reading:
 - Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Data Analysis:
 - Subtract the background fluorescence (no-cell control) from all readings.
 - Calculate the percentage of viable cells for each concentration relative to the vehicle control.
 - Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow

TTK (MPS1) Signaling Pathway

NTRC 0066-0 exerts its anti-cancer effects by inhibiting the TTK kinase. TTK is a central component of the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the proper attachment of chromosomes to the mitotic spindle before cell division proceeds. In cancer cells, which often exhibit chromosomal instability, the SAC is crucial for survival.

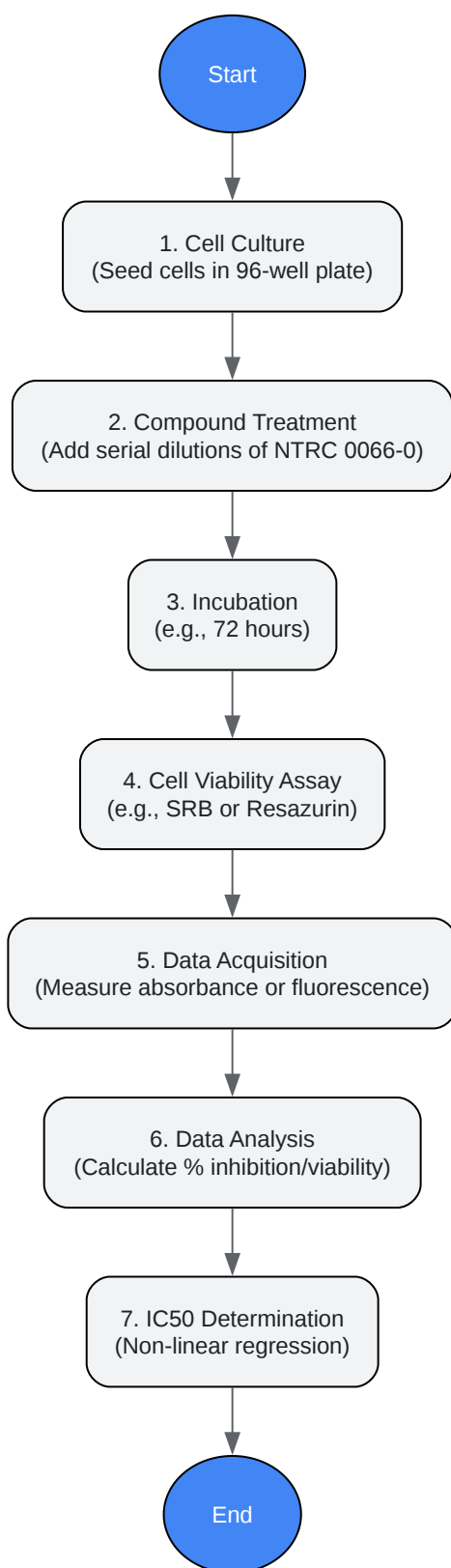


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Caption: TTK (MPS1) signaling in mitosis and its inhibition by **NTRC 0066-0**.

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of **NTRC 0066-0** in a cancer cell line.



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Caption: General experimental workflow for IC₅₀ determination of **NTRC 0066-0**.

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